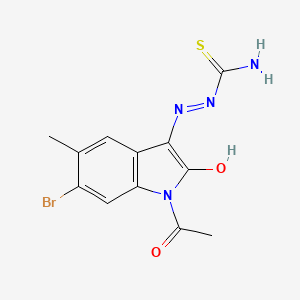
5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzodiazole Ring: Starting from ortho-phenylenediamine, the benzodiazole ring can be synthesized through a cyclization reaction with a suitable carboxylic acid derivative.
Pyrrolone Ring Formation: The pyrrolone ring can be constructed via a condensation reaction involving an appropriate amine and a diketone.
Final Coupling: The final step involves coupling the benzodiazole and pyrrolone intermediates under specific conditions, such as using a catalyst or under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions while minimizing side reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
“5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro compounds, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Pyrrolone Derivatives: Compounds featuring the pyrrolone ring.
Uniqueness
The uniqueness of “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” lies in its combined benzodiazole and pyrrolone structures, which might confer unique chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(2-methylphenyl)-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-6-2-5-9-14(11)22-10-15(23)16(17(22)19)18-20-12-7-3-4-8-13(12)21-18/h2-9,19,23H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDWEOSORNSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-HYDROXY-2-METHYL-2-PROPANYL)-2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)BENZENESULFONAMIDE](/img/structure/B6051180.png)
![N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]thiophene-2-carboxamide](/img/structure/B6051182.png)
![2-[4-[[2-(4-Methoxyphenyl)pyrimidin-5-yl]methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol](/img/structure/B6051187.png)
![1-(2-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE](/img/structure/B6051192.png)

![methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6051216.png)
![2-[4-(2,3-difluorobenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6051219.png)
![N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6051226.png)
![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine](/img/structure/B6051236.png)


![1-[1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-1-propanol](/img/structure/B6051259.png)
![7-(2,6-dimethoxybenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6051260.png)

